

# Application Notes and Protocols for Cell Viability Assays with GSK-1070916

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## Compound of Interest

Compound Name: GSK-1070916

Cat. No.: B612190

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the CellTiter-Glo® Luminescent Cell Viability Assay to assess the cytotoxic and anti-proliferative effects of **GSK-1070916**, a potent and selective inhibitor of Aurora B and Aurora C kinases.

## Introduction to GSK-1070916

**GSK-1070916** is a small molecule, ATP-competitive inhibitor targeting Aurora B and Aurora C kinases.[1][2][3][4] These kinases are crucial for proper mitotic progression, playing key roles in chromosome segregation and cytokinesis.[5][6] Overexpression of Aurora kinases is common in many human cancers, making them attractive targets for cancer therapy.[1][2] **GSK-1070916** has demonstrated broad anti-tumor activity in a wide range of cancer cell lines and in vivo xenograft models.[1][5][7]

The primary mechanism of action of **GSK-1070916** involves the inhibition of Aurora B kinase activity, leading to a failure of cytokinesis.[1][3] This results in cells becoming polyploid and ultimately undergoing apoptosis.[1][3] A key pharmacodynamic biomarker of **GSK-1070916** activity is the inhibition of phosphorylation of histone H3 on serine 10 (pHH3-S10), a direct substrate of Aurora B.[1][2][3]

## Principle of the CellTiter-Glo® Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for quantifying viable cells in culture.[8][9][10] The assay measures the amount of ATP present, which is a key indicator of metabolically active cells.[8][9][11] The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a stable "glow-type" luminescent signal proportional to the ATP concentration.[8][10][12] This signal is directly proportional to the number of viable cells in the culture.[9][10] The simple "add-mix-measure" format makes it ideal for high-throughput screening.[8][9]

## Data Summary

The following tables summarize the in vitro potency and cellular activity of **GSK-1070916**.

Table 1: In Vitro Kinase Inhibitory Potency of **GSK-1070916**

Target Kinase	IC50 (nM)	Ki* (nM)	Selectivity vs. Aurora A
Aurora A-TPX2	1100[13]	492 ± 61[4][6]	>100-fold[3][13]
Aurora B-INCENP	3.5[3][13]	0.38 ± 0.29[2][4][6]	-
Aurora C-INCENP	6.5[3][13]	1.5 ± 0.4[2][4][6]	-

Note: Ki represents the inhibition constant.

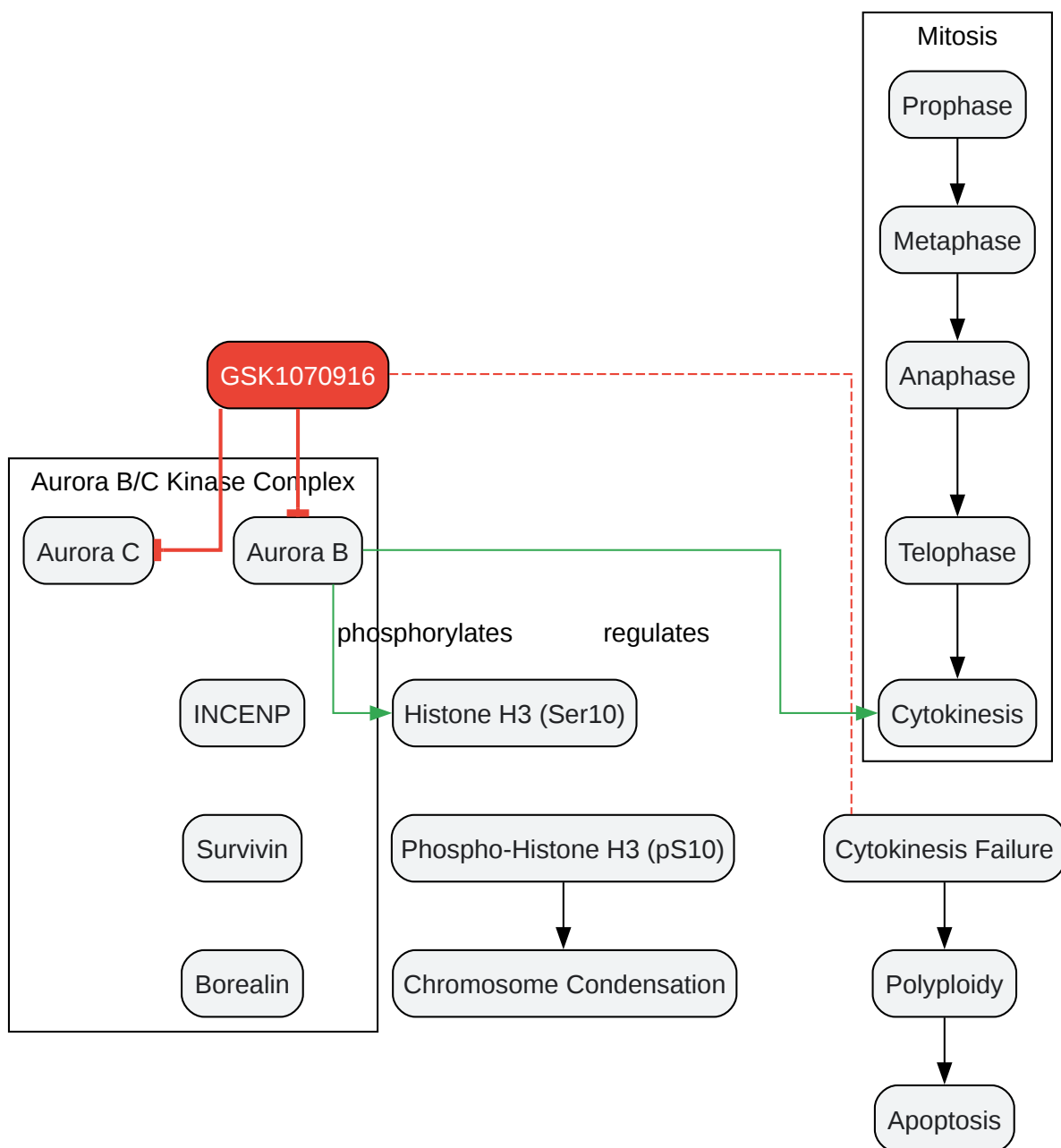
Table 2: Anti-proliferative Activity of **GSK-1070916** in Cancer Cell Lines

Cell Line	Cancer Type	EC50 (nM)
A549	Lung Cancer	7[2][4]
Various (over 100 lines)	Multiple	<10 (median of 8)[1][3]

Note: EC50 represents the concentration of a drug that gives a half-maximal response.

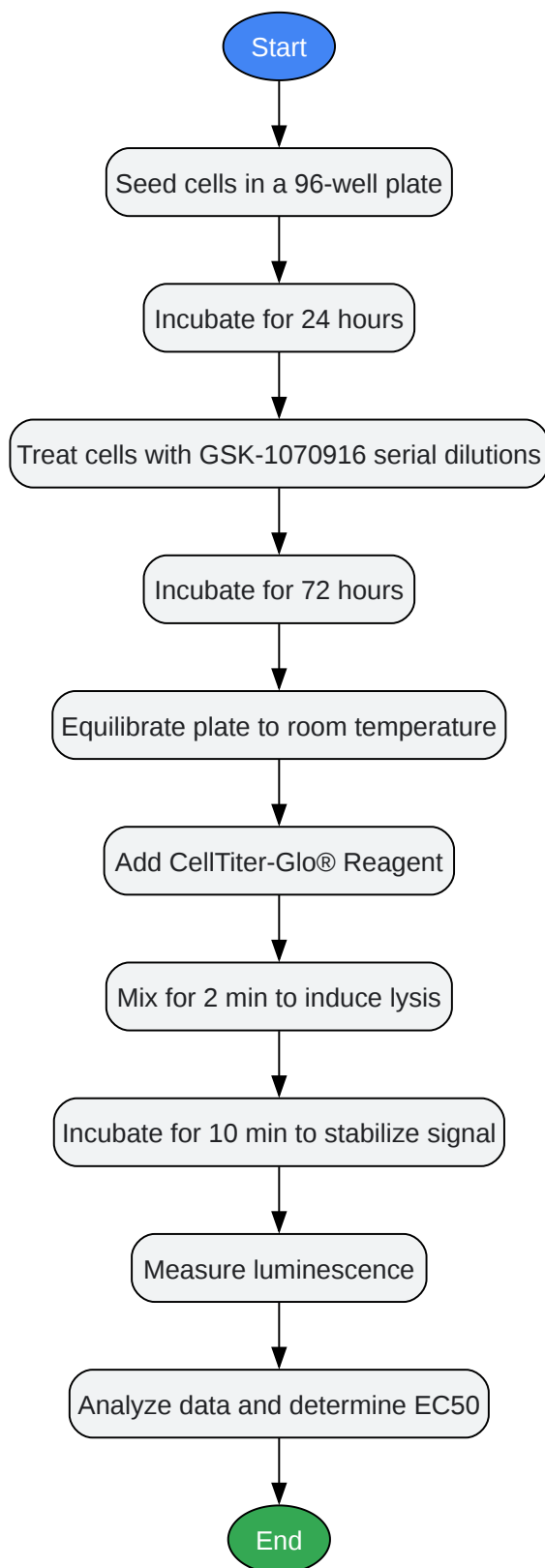
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing cell viability.



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Caption: **GSK-1070916** inhibits Aurora B/C, leading to failed cytokinesis and apoptosis.



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- To cite this document: BenchChem. [Application Notes and Protocols for Cell Viability Assays with GSK-1070916]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612190#cell-viability-assays-e-g-celltiter-glo-with-gsk-1070916]

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